molecular formula C10H14O3 B053474 3,4,5-Trimethoxytoluene CAS No. 6443-69-2

3,4,5-Trimethoxytoluene

Cat. No.: B053474
CAS No.: 6443-69-2
M. Wt: 182.22 g/mol
InChI Key: KCIZTNZGSBSSRM-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxytoluene: is an organic compound with the molecular formula C10H14O3 . It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its clear yellow liquid appearance and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxytoluene can be synthesized starting from p-cresol . The process involves bromination followed by methylation to produce 3,5-dibromo-4-methoxytoluene . The final step involves methoxylation using sodium methoxide in methanol under pressure and continuous distillation of the solvent .

Industrial Production Methods: An industrial method for preparing this compound involves using 3,4,5-trimethoxybenzaldehyde as a raw material. The compound is produced through hydrogenation using a modified Raney nickel catalyst .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,5-Trimethoxytoluene can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation methods, typically involving catalysts like palladium on carbon.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of partially or fully hydrogenated products.

    Substitution: Formation of halogenated derivatives like .

Comparison with Similar Compounds

  • 1,2,3-Trimethoxybenzene
  • 1,3,5-Trimethoxybenzene
  • 3,5-Dimethoxytoluene
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness: 3,4,5-Trimethoxytoluene is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and applications. Compared to other trimethoxy derivatives, it has distinct chemical and biological properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2,3-trimethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-5-8(11-2)10(13-4)9(6-7)12-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZTNZGSBSSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214683
Record name 3,4,5-Trimethoxytoluene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-69-2
Record name 3,4,5-Trimethoxytoluene
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Record name 3,4,5-Trimethoxytoluene
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Record name 3,4,5-Trimethoxytoluene
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Record name 3,4,5-trimethoxytoluene
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Record name 3,4,5-Trimethoxytoluene
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Synthesis routes and methods

Procedure details

Synthesis, Volume 8 (1993), page 799 discloses hydrogenating 3,4,5-trimethoxybenzaldehyde, dissolved in acetic acid, in the presence of 10% palladium on activated carbon to give 3,4,5-trimethoxytoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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